molecular formula C20H28N4O4 B5397473 Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B5397473
M. Wt: 388.5 g/mol
InChI Key: LXVYMTZBKWBTOS-UHFFFAOYSA-N
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Description

Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation Reactions: The initial step often involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with ethyl piperazine under acidic or basic conditions to form the tetrahydropyrimidine ring.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-methylpiperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.

    Ethyl 2-(4-ethylpiperazin-1-yl)-6-(4-hydroxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-ethylpiperazin-1-yl)-4-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O4/c1-4-23-10-12-24(13-11-23)20-21-17(14-6-8-15(27-3)9-7-14)16(18(25)22-20)19(26)28-5-2/h6-9,16-17H,4-5,10-13H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVYMTZBKWBTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(C(=O)N2)C(=O)OCC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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